molecular formula C14H10ClFO2 B578229 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid CAS No. 1261965-53-0

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

Cat. No. B578229
CAS RN: 1261965-53-0
M. Wt: 264.68
InChI Key: PKOQXPQAPCFGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, abbreviated 3C4MPAF, is a synthetic compound that has been widely studied for its potential applications in the laboratory. It is a type of carboxylic acid that is composed of a benzene ring with a methyl group and a chlorine atom attached to it, and a fluorine atom attached to the phenyl ring. This compound has a wide range of applications in the laboratory, ranging from synthesis to scientific research.

Scientific Research Applications

Synthesis and Herbicidal Activity

The compound has been explored for its herbicidal properties. For instance, derivatives of 3-chloro-4-fluorobenzoyl, prepared from reactions involving 3-chloro-4-fluorobenzoic acid, have demonstrated good herbicidal activity, indicating its potential as a precursor in developing new herbicides (Liu Chang-chun, 2006).

Organic Synthesis Applications

Antibacterial Agents

Fluorine-containing thiadiazolotriazinones, synthesized using 4-fluorobenzoic acid, have shown promising antibacterial activities. This suggests the role of fluorinated compounds, including 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, in developing new antibacterial agents (B. S. Holla et al., 2003).

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid have been synthesized and evaluated for their antimycobacterial activity, indicating the compound's potential in developing treatments against tuberculosis (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Organic Materials and Solar Cells

The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with 4-halobenzoic acids, including 4-fluorobenzoic acid, significantly improved PEDOT's conductivity, demonstrating applications in high-efficiency organic solar cells. This highlights the utility of fluorobenzoic acid derivatives in enhancing the performance of organic electronic devices (L. Tan et al., 2016).

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOQXPQAPCFGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690299
Record name 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

CAS RN

1261965-53-0
Record name 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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